3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone

Description

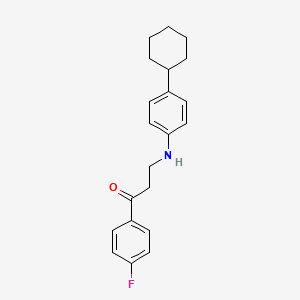

3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 4-fluorophenyl group at the carbonyl position and a 4-cyclohexylanilino moiety at the β-position. The molecular formula is C21H23FNO, with a molecular weight of 324.42 g/mol. Its structure combines a hydrophobic cyclohexyl group (enhancing lipophilicity) and an electron-withdrawing fluorine atom (influencing electronic interactions).

Properties

IUPAC Name |

3-(4-cyclohexylanilino)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJGGJOGVAPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone typically involves a multi-step process:

Formation of the Aniline Derivative: The initial step involves the preparation of 4-cyclohexylaniline through the reduction of 4-cyclohexyl nitrobenzene.

Coupling Reaction: The 4-cyclohexylaniline is then coupled with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base.

Reduction: The Schiff base is subsequently reduced to yield the desired 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may bind to receptor sites on neurons, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Lipophilicity: The cyclohexyl group in the target compound increases logP compared to non-cyclohexyl analogs (e.g., compound 6c in ), favoring membrane permeability but possibly reducing aqueous solubility.

- Steric effects: The cyclohexylanilino group introduces bulkiness, which may hinder binding in sterically restricted enzyme active sites compared to smaller substituents like piperazine .

Biological Activity

3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 283.36 g/mol

- IUPAC Name : 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone

The compound features a cyclohexyl group and a fluorophenyl moiety, which are known to influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, in vitro tests demonstrated that it significantly reduced the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic index for anticancer applications .

The proposed mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of the cyclohexyl and fluorophenyl groups likely enhances the compound's binding affinity to target proteins involved in these pathways, leading to effective inhibition of tumor growth.

Study 1: Inhibition of U937 Cell Proliferation

In a controlled study, various concentrations of 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone were administered to U937 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

This table illustrates the compound's efficacy at varying concentrations, reinforcing its potential as an anticancer agent.

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure were synthesized to evaluate their biological activity. The introduction of different substituents on the phenyl rings was shown to significantly alter the antiproliferative properties. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone possesses favorable absorption characteristics with a moderate half-life conducive for therapeutic use. Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a good safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of aryl-propanone derivatives typically involves nucleophilic substitution or condensation reactions. For example, chloro-fluorophenyl propanone analogs are synthesized via Friedel-Crafts acylation or ketone alkylation under anhydrous conditions . To optimize yield:

- Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Catalyze with Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted cyclohexylaniline or fluorophenyl precursors.

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of cyclohexylaniline to fluorophenyl ketone) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively applied to characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclohexyl group (δ 1.2–2.0 ppm for axial/equatorial protons) and fluorophenyl moiety (δ 7.2–7.8 ppm for aromatic protons). Coupling constants (J = 8–10 Hz) confirm para-substitution on the fluorophenyl ring .

- IR : Stretching bands at ~1680 cm⁻¹ (C=O ketone), ~1250 cm⁻¹ (C-F), and ~3350 cm⁻¹ (N-H) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₃FNO). Fragmentation patterns (e.g., loss of cyclohexyl group) aid structural validation .

Advanced Research Questions

Q. What crystallographic strategies are recommended for determining the three-dimensional structure of 3-(4-Cyclohexylanilino)-1-(4-fluorophenyl)-1-propanone, and how do intermolecular interactions influence packing?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include R1 < 5% and wR2 < 10% for reliability .

- Intermolecular Analysis : Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies interactions like C-H···O (ketone), F···H (fluorophenyl), and π-π stacking (cyclohexyl/aryl groups). Dihedral angles between fluorophenyl and cyclohexyl rings (e.g., 7–56° in chalcone analogs ) inform conformational flexibility.

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Predict nucleophilic/electrophilic sites for derivatization .

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases). Parameterize the fluorophenyl group’s electronegativity and cyclohexyl group’s hydrophobicity to assess affinity. Validate with MD simulations (NAMD/GROMACS) to study binding stability .

Q. What experimental approaches resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH 7.4). Use a reference inhibitor (e.g., staurosporine) to calibrate activity .

- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing cyclohexyl with phenyl groups) to identify pharmacophores. For example, fluorophenyl-propanones with bulkier substituents show enhanced selectivity in kinase inhibition .

- Data Normalization : Report IC₅₀ values relative to cell viability (MTT assay) to distinguish cytotoxicity from target-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.